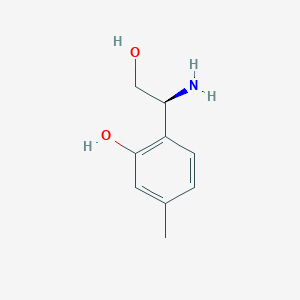![molecular formula C13H19ClN2O2 B15319000 benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride is a synthetic organic compound with the molecular formula C13H19ClN2O2The compound features a cyclobutyl ring, which is relatively rare in organic compounds, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: The amino group is introduced via an amination reaction, often using reagents like ammonia or amines.
Carbamate formation: The carbamate group is formed by reacting the amine with a chloroformate or similar reagent.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with the removal of oxygen-containing groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate: Similar structure but without the hydrochloride group.
Cyclobutylcarbamate derivatives: Compounds with similar cyclobutyl and carbamate groups but different substituents.
Uniqueness: BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity .
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
benzyl N-(3-amino-1-methylcyclobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-13(7-11(14)8-13)15-12(16)17-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,16);1H |
InChI Key |
BHVPBFWFLJELIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)N)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


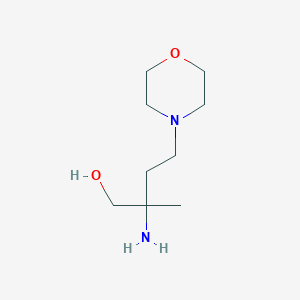

![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)


![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
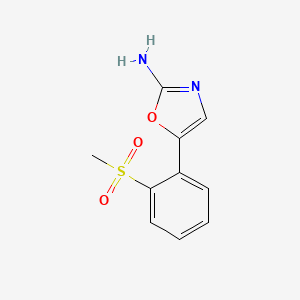
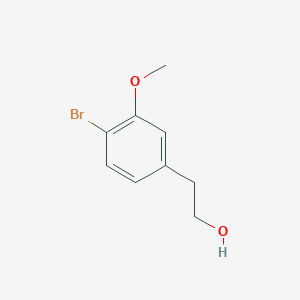
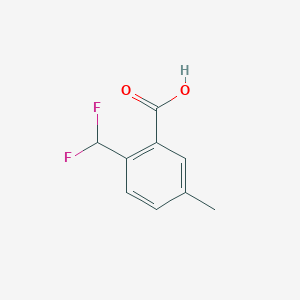
![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
